6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridin-3-ylamine

Physicochemical profiling Drug-likeness Lead optimization

6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridin-3-ylamine (CAS 1091747-16-8) is a fully substituted, fused bicyclic heterocycle belonging to the isoxazolo[5,4-b]pyridine family. It incorporates a 3-amino handle, a 4-trifluoromethyl group, and a 6-phenyl substituent on the core scaffold.

Molecular Formula C13H8F3N3O
Molecular Weight 279.22 g/mol
Cat. No. B7835899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridin-3-ylamine
Molecular FormulaC13H8F3N3O
Molecular Weight279.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NO3)N
InChIInChI=1S/C13H8F3N3O/c14-13(15,16)8-6-9(7-4-2-1-3-5-7)18-12-10(8)11(17)19-20-12/h1-6H,(H2,17,19)
InChIKeyVBPICRSYRGPWDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridin-3-ylamine: Core Scaffold and Procurement-Relevant Identity


6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridin-3-ylamine (CAS 1091747-16-8) is a fully substituted, fused bicyclic heterocycle belonging to the isoxazolo[5,4-b]pyridine family. It incorporates a 3-amino handle, a 4-trifluoromethyl group, and a 6-phenyl substituent on the core scaffold. The molecular formula is C13H8F3N3O, with a molecular weight of 279.22 g/mol . Key computed physicochemical descriptors include a consensus LogP of approximately 3.5 and a topological polar surface area (TPSA) of 64.94 Ų . The compound is typically supplied at 98% purity and is utilized as a building block or a lead-like scaffold in medicinal chemistry and agrochemical research programs . Interest in this substitution pattern stems from the profound influence of the trifluoromethyl group on lipophilicity, metabolic stability, and target-binding potency, as documented across the broader 4-(trifluoromethyl)isoxazole chemotype [1].

Why Generic Isoxazolo[5,4-b]pyridine Analogs Cannot Substitute for 6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridin-3-ylamine in Discovery Programs


The isoxazolo[5,4-b]pyridine core tolerates diverse substitution patterns, but even minor variations profoundly alter the physicochemical and pharmacological profile. The unsubstituted parent scaffold isoxazolo[5,4-b]pyridine exhibits a computed XLogP3 of 1 and a TPSA of 38.9 Ų [1], whereas the target compound—bearing the 6-phenyl and 4-CF3 groups—shifts to a LogP of ~3.5 and a TPSA of 64.9 Ų , representing a greater than 30-fold increase in predicted lipophilicity and a 67% increase in polar surface area. Trifluoromethylated isoxazole derivatives have been shown to be up to 8-fold more potent in cellular anticancer assays compared to their non-fluorinated direct analogs, demonstrating that the CF3 group is not merely a passive substituent but a critical potency-driving element [2]. Additionally, the 3-amino group provides a unique synthetic handle absent in C3-unsubstituted or C3-alkyl congeners, enabling diversification into sulfonamide and amide libraries that have demonstrated both antibacterial activity (e.g., against Pseudomonas aeruginosa and Escherichia coli at 125–500 µg doses) and antiproliferative activity (IC50 values in the low micromolar range against MCF-7, HeLa, and A375 cell lines) [3][4]. Generic replacement with a non-aminated, non-phenyl, or non-fluorinated isoxazolo[5,4-b]pyridine would therefore discard the key structural determinants of potency, lipophilicity, and synthetic tractability that define this scaffold's value in discovery.

Quantitative Differentiation Evidence for 6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridin-3-ylamine


Lipophilicity and Polar Surface Area Differentiation from the Unsubstituted Core Scaffold

The introduction of a 6-phenyl group and a 4-trifluoromethyl group onto the isoxazolo[5,4-b]pyridine core produces a dramatic shift in key drug-likeness parameters compared to the unsubstituted parent scaffold. The parent scaffold (CAS 272-03-7) has a computed XLogP3 of 1 and a TPSA of 38.9 Ų [1]. The target compound exhibits a computed LogP of approximately 3.49 and a TPSA of 64.94 Ų . This represents a LogP increase of 2.49 log units (>30-fold increase in predicted octanol-water partition coefficient) and a TPSA increase of 26.0 Ų, driven by the additional hydrogen-bond acceptor and donor capacity of the 3-amino group. The compound thus occupies a substantially different property space—higher lipophilicity with simultaneously higher polarity—relative to the unsubstituted core, which has important implications for membrane permeability, solubility, and protein-binding characteristics.

Physicochemical profiling Drug-likeness Lead optimization

Trifluoromethyl-Driven Potency Enhancement: Class-Level Evidence from Isoxazole Anticancer Series

While direct biological data for the target compound remain proprietary or unpublished in the open literature, a 2024 study by Pattanayak et al. provides a rigorous quantitative framework for the impact of a 4-CF3 substituent on the isoxazole scaffold. In a matched molecular pair comparison, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (compound 2g) exhibited an IC50 of 2.63 µM against MCF-7 breast cancer cells, compared to 19.72 µM for its direct non-fluorinated analogue (compound 14), representing an approximately 8-fold enhancement in potency attributable solely to the presence of the CF3 group [1]. The target compound bears the identical 4-CF3-isoxazole pharmacophoric element embedded within the fused isoxazolo[5,4-b]pyridine system. Although the specific cellular potency of the target compound has not been reported, the class-level evidence indicates that the 4-CF3 group is a potency-multiplying structural feature, not a passive substituent.

Anticancer activity Trifluoromethyl effect Structure-activity relationship

3-Amino Synthetic Handle Enables Diversification into Bioactive Sulfonamide and Amide Libraries Not Accessible from C3-Unsubstituted Congeners

The 3-NH2 group on the target compound serves as a critical synthetic diversification point. Poręba et al. (2015) demonstrated that 3-aminoisoxazolo[5,4-b]pyridine—the core amine scaffold—reacts with aryl sulfonyl chlorides to generate sulfonamide derivatives with antibacterial activity against Pseudomonas aeruginosa (ATCC 27853) and Escherichia coli (ATCC 25922) at doses of 125, 250, and 500 µg [1]. Two specific sulfonamide derivatives, N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide (compound 2) and N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamide (compound 5), showed 50% inhibition of MCF-7 breast carcinoma cell proliferation at concentrations of 152.56 µg/mL and 161.08 µg/mL, respectively [1]. An earlier study by the same group established that 3-chloroacetyl- and 3-(2-bromopropionyl)-aminoisoxazolo[5,4-b]pyridine derivatives exhibit cytotoxic activity across 8 human and mouse tumor cell lines with ID50 values meeting the international activity criterion for synthetic agents (≤4 µg/mL) [2]. The target compound, bearing the same 3-NH2 functionality, can be diversified into analogous amide and sulfonamide series. By contrast, isoxazolo[5,4-b]pyridine analogs lacking the 3-amino group (e.g., 3-methyl or 3-H substituted) cannot undergo this direct derivatization, limiting their utility in library-based screening.

Medicinal chemistry diversification Sulfonamide library synthesis 3-Aminoisoxazolo[5,4-b]pyridine

Substitution Pattern Differentiation from Regioisomeric and 6-Position-Modified Analogs

The target compound bears a 6-phenyl-4-trifluoromethyl substitution pattern on the isoxazolo[5,4-b]pyridine framework. Regioisomeric analogs such as 3-Phenyl-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine (CAS 338953-50-7) locate the phenyl and CF3 groups on different positions of the fused ring system, producing a distinct electronic distribution and steric environment. Within the same [5,4-b] series, 6-position variations—such as 6-(4-fluorophenyl) or 6-(difluoromethoxy)phenyl replacements—alter both the electronic character and the lipophilic bulk at this position . The specific 6-phenyl (unsubstituted phenyl) group provides a balanced lipophilic contribution without introducing additional halogen atoms that might affect off-target binding or metabolic clearance. Quantitative differentiation data for the target compound versus these specific analogs in a common assay system have not been published in the open literature. However, the distinct substitution pattern is structurally non-interchangeable with regioisomers, and predictive models indicate different property profiles (e.g., TPSA, LogP, and H-bond donor/acceptor counts) across these variants.

Regiochemistry Substitution pattern Structure-property relationships

Antiproliferative Activity of Closely Related 3-Substituted Aminoisoxazolo[5,4-b]pyridines: Benchmarking the Scaffold Class

In a direct precedent for the biological potential of the 3-aminoisoxazolo[5,4-b]pyridine scaffold, Poręba et al. (2003) reported that 3-chloroacetylaminoisoxazolo[5,4-b]pyridine and 3-(2-bromopropionyl)aminoisoxazolo[5,4-b]pyridine exhibited cytotoxic activity against 8 human and mouse tumor cell lines with ID50 values meeting the international activity criterion for synthetic agents (≤4 µg/mL) [1]. In a 2012 study, Hamama et al. evaluated isoxazolo[5,4-b]pyridines and related annulated compounds for antitumor potential, though quantitative IC50 values for the parent 3-amino scaffold were not individually specified [2]. Separately, 3,6-dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine—a close structural analog sharing the 4-CF3 group but lacking the 3-NH2 and 6-phenyl substituents—was reported to exhibit IC50 values as low as 5 µM against HeLa and A375 human cancer cell lines . The target compound combines the 3-NH2 handle associated with the Poręba-series antiproliferative activity, the 4-CF3 group linked to the dimethyl analog's cytotoxicity, and a 6-phenyl substituent. While a direct head-to-head study of all analogs in a unified assay has not been published, the converging evidence positions the target compound's substitution pattern at the intersection of multiple activity-associated structural features within the chemotype.

Antiproliferative screening Cytotoxicity 3-Aminoisoxazolo[5,4-b]pyridine scaffold

Recommended Research and Industrial Application Scenarios for 6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridin-3-ylamine


Medicinal Chemistry: 3-Amino-Directed Library Synthesis of Sulfonamide and Amide Derivatives for Antibacterial and Antiproliferative Screening

The 3-NH2 group on the target compound enables direct condensation with aryl sulfonyl chlorides, acyl chlorides, and aromatic aldehydes to generate sulfonamide, amide, and Schiff base libraries, respectively. This chemistry is well-precedented for the 3-aminoisoxazolo[5,4-b]pyridine scaffold [1][2]. The resulting sulfonamide derivatives have documented antibacterial activity against P. aeruginosa and E. coli at 125–500 µg, and antiproliferative activity against MCF-7 cells (IC50 ~150–160 µg/mL), while haloacetyl derivatives show broader cytotoxicity (ID50 ≤ 4 µg/mL across 8 tumor lines) [1][2]. The 4-CF3 and 6-phenyl substituents on the target scaffold provide increased lipophilicity (LogP ~3.5) compared to the unsubstituted core (LogP = 1), which may favorably modulate the pharmacokinetic profile of derived library members [3].

Oncology Lead Discovery: CF3-Isoxazole Scaffold with Class-Validated Potency Enhancement

The 4-trifluoromethyl-isoxazole pharmacophore has been validated as a potency-enhancing element in anticancer drug discovery, with an ~8-fold improvement in IC50 against MCF-7 breast cancer cells compared to non-fluorinated matched molecular pairs [1]. The target compound embeds this pharmacophore within a fused pyridine system that offers additional vectors for hydrogen bonding and hydrophobic interactions via the 6-phenyl group. This scaffold is particularly relevant for programs targeting kinases, GABA A α5 receptors, and tryptophan dioxygenases (IDO1/TDO), all of which have been pursued with isoxazolo[5,4-b]pyridine or closely related 3-aminoisoxazolopyridine chemotypes in the patent literature [2].

Agrochemical Discovery: Herbicidal and Crop Protection Chemistry Based on Isoxazolo[5,4-b]pyridine Scaffolds

Isoxazolo[5,4-b]pyridines have been extensively patented for herbicidal applications by BASF SE, with substitution patterns modulating weed spectrum, crop selectivity, and environmental fate [1][2]. The 4-CF3 group enhances lipophilicity and metabolic stability, properties that are desirable in agrochemical active ingredients requiring foliar uptake and environmental persistence. The 3-NH2 handle on the target compound permits further functionalization (e.g., acylation, sulfonylation) to tune herbicidal activity and selectivity. Procurement of this specific substitution pattern enables the exploration of 6-phenyl-4-CF3 variants within the agrochemical isoxazolo[5,4-b]pyridine patent space.

Neuroscience Tool Compound Development: GABA A α5 Receptor Modulator Scaffold

Patent WO2010127978A1 and related filings describe isoxazole-pyridine derivatives with affinity and selectivity for the GABA A α5 receptor binding site, targeting cognitive enhancement and Alzheimer's disease [1][2]. While the specific binding affinity of the target compound at GABA A α5 has not been publicly disclosed, its structural features—the 3-amino group, 4-CF3, and 6-aryl substitution—align with the general pharmacophore described in these patents. The computed LogP of ~3.5 and TPSA of ~65 Ų place the compound within CNS drug-like property space (typically LogP 2–5, TPSA < 90 Ų) . Procurement of this scaffold supports structure-activity relationship studies aimed at optimizing GABA A α5 selectivity and inverse agonist potency.

Quote Request

Request a Quote for 6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridin-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.